![molecular formula C28H28N4O3S2 B2921446 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 1189728-13-9](/img/structure/B2921446.png)
2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structural motifs common in organic chemistry. For instance, the p-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . The compound also seems to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic systems. For example, the acetyl groups might undergo nucleophilic substitution reactions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds within the thieno[2,3-d]pyrimidine category have been synthesized and evaluated for various biological activities. For instance, thienopyrimidine derivatives have shown promising antianaphylactic, antimicrobial, and antitumor activities. These compounds are synthesized through complex chemical reactions involving intermediates that enable the exploration of their pharmacological potential (Wagner, Vieweg, & Leistner, 1993); (Hossan, Abu-Melha, Al-Omar, & Amr, 2012); (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Antimicrobial and Antitumor Effects
Research has focused on creating novel thieno[2,3-d]pyrimidine compounds with enhanced antimicrobial and antitumor properties. For example, some derivatives have shown potent activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Additionally, certain thieno[2,3-d]pyrimidine derivatives exhibit antitumor activities, demonstrating their applicability in cancer research and potential therapeutic use (Kerru et al., 2019); (Hafez & El-Gazzar, 2017).
Novel Synthesis Approaches
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves innovative approaches to create compounds with potential therapeutic applications. Researchers have developed various synthetic routes to introduce functional groups that may enhance the biological activity of these compounds. This aspect of research highlights the versatility and potential of thieno[2,3-d]pyrimidine derivatives in drug development and medicinal chemistry (Gangjee, Qiu, & Kisliuk, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions would depend on the current known applications of this compound. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has unique chemical reactivity, it could be studied in the context of synthetic chemistry .
Propiedades
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S2/c1-4-19-6-5-7-20(14-19)29-24(34)16-36-28-30-26-25(22-12-13-31(18(3)33)15-23(22)37-26)27(35)32(28)21-10-8-17(2)9-11-21/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQYARNPVVGDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
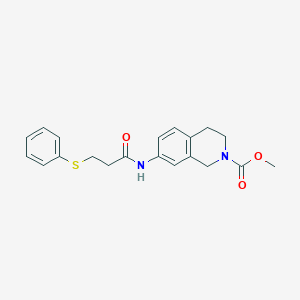
![[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2921364.png)
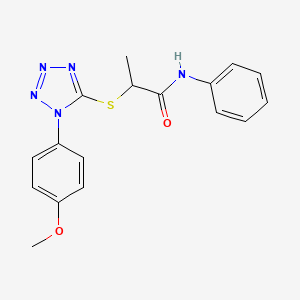
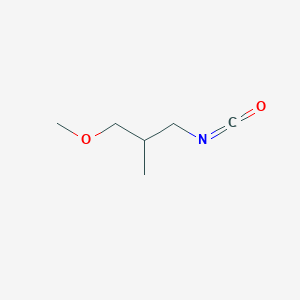
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)
![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)
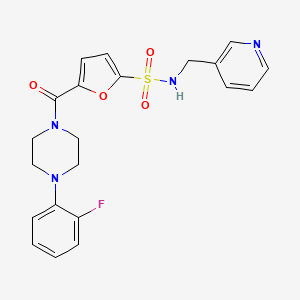
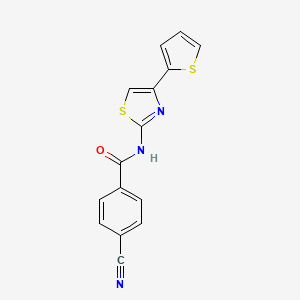
![3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2921378.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921379.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)
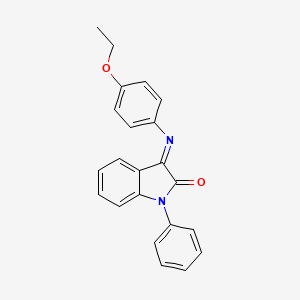
![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)
